(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane (1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 140111-52-0
VCID: VC0057932
InChI: InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m0/s1
SMILES: C1CC2C(CC1N2)C3=CN=C(C=C3)Cl
Molecular Formula: C₁₁H₁₃ClN₂
Molecular Weight: 208.69 g/mol

(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

CAS No.: 140111-52-0

Reference Standards

VCID: VC0057932

Molecular Formula: C₁₁H₁₃ClN₂

Molecular Weight: 208.69 g/mol

(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane - 140111-52-0

CAS No. 140111-52-0
Product Name (1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Molecular Formula C₁₁H₁₃ClN₂
Molecular Weight 208.69 g/mol
IUPAC Name (1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m0/s1
Standard InChIKey NLPRAJRHRHZCQQ-IVZWLZJFSA-N
Isomeric SMILES C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl
SMILES C1CC2C(CC1N2)C3=CN=C(C=C3)Cl
Canonical SMILES C1CC2C(CC1N2)C3=CN=C(C=C3)Cl
Synonyms (1R,2R,4S)-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane; 1R,2R,4S)-Epibatidine; (1R-exo)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane; Alkaloid 208/210 from Dendrobates; CMI 488; Epibatidine
PubChem Compound 854023
Last Modified Dec 23 2021
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